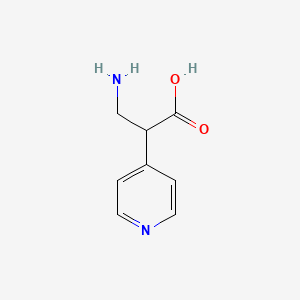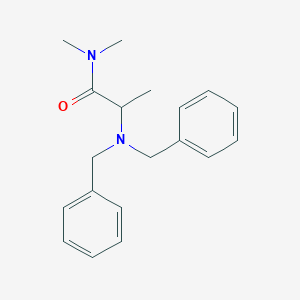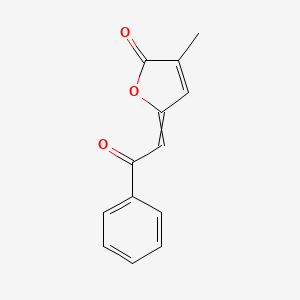
3-Amino-2-(pyridin-4-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(pyridin-4-yl)propanoic acid is an alanine derivative with a pyridine ring attached to the beta carbon of the amino acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in scientific research due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(pyridin-4-yl)propanoic acid typically involves the reaction of pyridine derivatives with amino acids under specific conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with alanine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous medium at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity. These methods are designed to be cost-effective and environmentally friendly, ensuring the compound can be produced in large quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(pyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the pyridine ring.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides or esters.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
3-Amino-2-(pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Studied for its role in amino acid metabolism and its potential as a dietary supplement.
Industry: Utilized in the production of pharmaceuticals and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(pyridin-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, its amino group can participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(pyridin-3-yl)propanoic acid
- 2-Amino-3-(pyridin-2-yl)propanoic acid
- 3-(4-Pyridyl)propanoic acid
Uniqueness
3-Amino-2-(pyridin-4-yl)propanoic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the beta position allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-amino-2-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2/c9-5-7(8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) |
Clave InChI |
KPKYTVXOIPYFSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)

![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)




![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)


![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
